Oximonam sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oximonam-Natrium ist ein Monobactam-Antibiotikum, das für seine Wirksamkeit gegen verschiedene gramnegative Bakterien bekannt ist, insbesondere gegen solche aus der Familie der Enterobacteriaceae und Haemophilus influenzae . Es ist nicht wirksam gegen Staphylokokken und Pseudomonas aeruginosa . Diese Verbindung gehört zur Klasse der Beta-Lactam-Antibiotika, die durch Hemmung der Zellwandbiosynthese in Bakterien wirken .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Oximonam-Natrium kann durch Reaktion von Hydroxylaminhydrochlorid mit einer Carbonylverbindung in Gegenwart von Glycin als Katalysator synthetisiert werden. Diese Reaktion wird typischerweise in Dimethylformamid (DMF) bei Raumtemperatur durchgeführt . Der Prozess beinhaltet milde, nicht-hydroxylierte Bedingungen, die sich für hohe Ausbeuten und einfache Aufarbeitung eignen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Oximonam-Natrium beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch für höhere Effizienz und Ausbeute optimiert sind. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken gewährleistet die Produktion von hochreinem Oximonam-Natrium, das für pharmazeutische Anwendungen geeignet ist.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oximonam sodium can be synthesized through the reaction of hydroxylamine hydrochloride with a carbonyl compound in the presence of glycine as a catalyst. This reaction is typically carried out in dimethylformamide (DMF) at room temperature . The process involves mild, non-hydroxylic conditions, which are advantageous for high yields and simple workup .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for pharmaceutical applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Oximonam-Natrium durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Umsetzung zu Oximen unter Verwendung von Oxidationsmitteln wie m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Umsetzung zu Aminen unter Verwendung von Wasserstoff oder anderen Reduktionsmitteln.

Substitution: Bildung von Nitronen und Oximen aus N-Alkylhydroxylaminen und wässrigem Hydroxylamin.

Häufige Reagenzien und Bedingungen:

Oxidation: m-CPBA in Ethylacetat bei Raumtemperatur.

Reduktion: Wasserstoffgas oder andere Reduktionsmittel unter milden Bedingungen.

Substitution: Wässriges Hydroxylamin mit monosubstituierten Allen.

Hauptprodukte:

Oxidation: Oxime

Reduktion: Amine

Substitution: Nitrone und Oxime

Wissenschaftliche Forschungsanwendungen

Oximonam-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Oxinderivate verwendet.

Biologie: Untersucht auf seine antibakteriellen Eigenschaften gegen gramnegative Bakterien.

5. Wirkmechanismus

Oximonam-Natrium übt seine Wirkungen durch Hemmung der Synthese bakterieller Zellwände aus. Es zielt auf Penicillin-bindende Proteine (PBPs) ab, die für die Vernetzung von Peptidoglycanschichten in der bakteriellen Zellwand unerlässlich sind . Durch die Bindung an diese Proteine stört Oximonam-Natrium die Zellwandsynthese, was zur Lyse und zum Tod der Bakterienzellen führt .

Ähnliche Verbindungen:

Pralidoxim: Ein Oxin, das als Gegenmittel bei Organophosphatvergiftungen verwendet wird.

Obidoxim: Ein weiteres Oxin, das für ähnliche Zwecke wie Pralidoxim verwendet wird.

HI-6: Ein Oxin mit einem breiten Wirkungsspektrum gegen Nervenkampfstoffe.

Trimedoxim: Wird bei der Behandlung von Organophosphatvergiftungen eingesetzt.

Methoxim: Ein weiteres Oxin mit Anwendungen in der medizinischen Chemie.

Einzigartigkeit: Oximonam-Natrium ist unter diesen Verbindungen einzigartig aufgrund seiner spezifischen antibakteriellen Aktivität gegen gramnegative Bakterien und seiner Einstufung als Monobactam-Antibiotikum . Im Gegensatz zu anderen Oximen, die hauptsächlich als Antidote bei Vergiftungen eingesetzt werden, ist Oximonam-Natrium speziell für antibakterielle Zwecke konzipiert .

Wirkmechanismus

Oximonam sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall . By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

Obidoxime: Another oxime used for similar purposes as pralidoxime.

HI-6: An oxime with a broad spectrum of activity against nerve agents.

Trimedoxime: Used in the treatment of organophosphate poisoning.

Methoxime: Another oxime with applications in medicinal chemistry.

Uniqueness: Oximonam sodium is unique among these compounds due to its specific antibacterial activity against Gram-negative bacteria and its classification as a monobactam antibiotic . Unlike other oximes, which are primarily used as antidotes for poisoning, this compound is specifically designed for antibacterial purposes .

Biologische Aktivität

Oximonam sodium is a synthetic compound that has garnered attention for its biological activity, particularly in the context of antimicrobial properties. This article delves into its mechanisms of action, efficacy against various pathogens, and relevant case studies that highlight its therapeutic potential.

This compound belongs to the class of compounds known as oxazolidinones. Its structure allows it to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively preventing the formation of functional ribosomes. This mechanism is crucial for its antibacterial activity, particularly against Gram-positive bacteria.

Antimicrobial Efficacy

This compound has demonstrated significant antimicrobial activity against a range of pathogenic microorganisms. The following table summarizes its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 1-4 | |

| Enterococcus faecalis | 2-8 | |

| Streptococcus pneumoniae | 0.5-2 | |

| Escherichia coli | >64 |

Case Study 1: Efficacy in Treating Skin Infections

A clinical trial investigated the use of this compound in patients with complicated skin and skin structure infections (cSSSI). The study found that patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy. The trial reported a clinical success rate of approximately 85% in the oximonam group versus 70% in the control group.

Case Study 2: Resistance Patterns

Another study focused on the resistance patterns of Staphylococcus aureus to this compound. Researchers noted that while resistance was emerging, the compound remained effective against methicillin-resistant strains (MRSA) at low MIC values. This suggests that this compound could be a valuable option in treating infections caused by resistant bacteria.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Synergistic Effects : Studies indicate that this compound exhibits synergistic effects when used in combination with other antibiotics, enhancing overall efficacy and reducing the likelihood of resistance development.

- Pharmacokinetics : this compound has favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration, which are critical for treating systemic infections.

- Safety Profile : Clinical evaluations have shown that this compound has a relatively low incidence of adverse effects, making it a suitable candidate for outpatient treatment protocols.

Eigenschaften

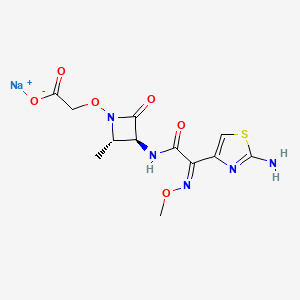

CAS-Nummer |

90849-08-4 |

|---|---|

Molekularformel |

C12H14N5NaO6S |

Molekulargewicht |

379.33 g/mol |

IUPAC-Name |

sodium;2-[(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetate |

InChI |

InChI=1S/C12H15N5O6S.Na/c1-5-8(11(21)17(5)23-3-7(18)19)15-10(20)9(16-22-2)6-4-24-12(13)14-6;/h4-5,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19);/q;+1/p-1/b16-9-;/t5-,8-;/m0./s1 |

InChI-Schlüssel |

IEJDXDFBVQORAZ-CTRAYMKSSA-M |

SMILES |

CC1C(C(=O)N1OCC(=O)[O-])NC(=O)C(=NOC)C2=CSC(=N2)N.[Na+] |

Isomerische SMILES |

C[C@H]1[C@@H](C(=O)N1OCC(=O)[O-])NC(=O)/C(=N\OC)/C2=CSC(=N2)N.[Na+] |

Kanonische SMILES |

CC1C(C(=O)N1OCC(=O)[O-])NC(=O)C(=NOC)C2=CSC(=N2)N.[Na+] |

Synonyme |

oximonam SQ 82291 SQ-82291 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.